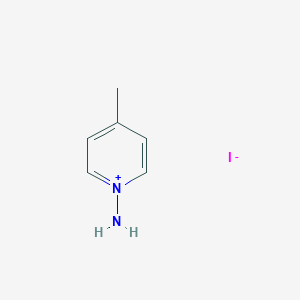

Pyridinium, 1-amino-4-methyl-, iodide

Descripción

BenchChem offers high-quality Pyridinium, 1-amino-4-methyl-, iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridinium, 1-amino-4-methyl-, iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-methylpyridin-1-ium-1-amine;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N2.HI/c1-6-2-4-8(7)5-3-6;/h2-5H,7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFKFRTXEBLVHC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[N+](C=C1)N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453509 | |

| Record name | Pyridinium, 1-amino-4-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7583-92-8 | |

| Record name | Pyridinium, 1-amino-4-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Pyridinium, 1-amino-4-methyl-, iodide: Core Properties and Applications

This guide provides a comprehensive technical overview of Pyridinium, 1-amino-4-methyl-, iodide, a versatile quaternary ammonium compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties, synthesis, and key applications of this important synthetic intermediate.

Introduction: Unveiling a Key Synthetic Building Block

Pyridinium, 1-amino-4-methyl-, iodide, identified by its CAS number 7583-92-8, is a valuable reagent in organic synthesis.[1][2] Structurally, it is a quaternary ammonium salt featuring a pyridinium core. This core is distinguished by a methyl group at the 4-position and an amino group attached to the nitrogen atom of the pyridine ring.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a sought-after intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.[1] The presence of the iodide counter-ion contributes to its character as a salt, influencing its solubility and handling properties.[1] This guide will elucidate the core characteristics of this compound, providing a foundational understanding for its effective utilization in research and development.

Physicochemical and Structural Characteristics

Pyridinium, 1-amino-4-methyl-, iodide typically presents as a white to off-white crystalline solid.[1] Its ionic nature renders it soluble in water and other polar organic solvents.[1] The primary amino group is capable of participating in hydrogen bonding, a property that can influence its interactions with other molecules and its crystalline structure.[1]

Table 1: Core Properties of Pyridinium, 1-amino-4-methyl-, iodide

| Property | Value | Source(s) |

| CAS Number | 7583-92-8 | [1][2] |

| Molecular Formula | C₆H₉IN₂ | [1] |

| Molecular Weight | 236.05 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

Synthesis and Handling

The synthesis of 1-amino-4-methylpyridinium iodide can be logically extrapolated from the established procedure for its parent compound, 1-aminopyridinium iodide. The general and adapted methodologies are outlined below.

General Synthesis Pathway

The synthesis of N-aminopyridinium salts typically involves the amination of the corresponding pyridine derivative. A well-documented method utilizes hydroxylamine-O-sulfonic acid as the aminating agent, followed by anion exchange to introduce the iodide.

Caption: General synthesis workflow for 1-amino-4-methylpyridinium iodide.

Experimental Protocol (Adapted from Organic Syntheses)

This protocol is an adaptation of the synthesis of 1-aminopyridinium iodide and should be optimized for the 4-methyl derivative.[4]

-

Amination: To a freshly prepared aqueous solution of hydroxylamine-O-sulfonic acid, add 4-methylpyridine. The mixture is heated (e.g., on a steam bath at approximately 90°C) for a defined period (e.g., 20 minutes).

-

Workup: After cooling, potassium carbonate is added to the reaction mixture. The water and any excess 4-methylpyridine are removed under reduced pressure.

-

Isolation of Intermediate: The residue is treated with ethanol to precipitate inorganic salts (e.g., potassium sulfate), which are then removed by filtration.

-

Anion Exchange: The ethanolic filtrate containing the 1-amino-4-methylpyridinium salt is treated with hydriodic acid.

-

Crystallization: The solution is cooled to induce crystallization of the final product, 1-amino-4-methylpyridinium iodide. The resulting crystals are collected by filtration and can be recrystallized from a suitable solvent like ethanol to achieve higher purity.

Safety and Handling

Based on the safety data for related compounds such as 1-aminopyridinium iodide and 2-amino-4-methylpyridine, caution should be exercised when handling 1-amino-4-methylpyridinium iodide.[5][6]

-

Hazards: May cause skin and serious eye irritation.[5] It may also be harmful if inhaled or swallowed.[5][6]

-

Precautions: Use in a well-ventilated area, preferably a chemical fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid breathing dust.[5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5][6]

Spectroscopic and Analytical Profile

Detailed spectroscopic data for 1-amino-4-methylpyridinium iodide is not widely published. However, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features | Rationale/Comparison |

| ¹H NMR | - Aromatic protons on the pyridinium ring (doublets).- Singlet for the methyl group protons.- Broad singlet for the amino group protons. | Based on the structure and known spectra of substituted pyridines.[7] The chemical shifts of the aromatic protons would be downfield due to the positive charge on the nitrogen. |

| ¹³C NMR | - Aromatic carbons of the pyridinium ring.- Carbon of the methyl group. | Similar to other pyridinium salts, the carbons adjacent to the quaternized nitrogen would be significantly deshielded.[8] |

| FTIR (cm⁻¹) | - N-H stretching vibrations of the amino group.- Aromatic C-H stretching.- C=C and C=N stretching of the pyridinium ring.- C-N stretching. | The N-H stretches are typically observed in the 3300-3500 cm⁻¹ region. Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ range. The presence of the C-N bond is indicated by a band around 1200 cm⁻¹.[9] |

| Mass Spec. | - A molecular ion peak corresponding to the cation (C₆H₉N₂⁺) at m/z ≈ 109.08. | The iodide is the counter-ion and would not be observed in the positive ion mode mass spectrum. |

Reactivity and Applications in Drug Discovery

The primary utility of 1-amino-4-methylpyridinium iodide lies in its role as a versatile synthetic intermediate.[1]

Synthesis of Rhodanine Analogs

A notable application is in the preparation of novel rhodanine analogs, which have been investigated as potential antitumor agents.[1] In these syntheses, the pyridinium salt can act as a precursor to a reactive intermediate that undergoes condensation reactions with rhodanine derivatives.

Sources

- 1. CAS 7583-92-8: Pyridinium, 1-amino-4-methyl-, iodide [cymitquimica.com]

- 2. 1-Amino-4-methylpyridinium iodide 7583-92-8 [vsnchem.com]

- 3. 1-(4-Methylbenzylideneamino)pyridinium iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. rjpbcs.com [rjpbcs.com]

An In-Depth Technical Guide to 1-amino-4-methylpyridinium iodide (CAS 7583-92-8)

Section 1: Executive Summary and Core Concepts

1-amino-4-methylpyridinium iodide, registered under CAS number 7583-92-8, is a quaternary N-aminopyridinium salt of significant interest in modern synthetic and medicinal chemistry. Structurally, it is characterized by a pyridinium core that is N-aminated at the nitrogen atom and substituted with a methyl group at the C4 position, with iodide as the counter-ion. This configuration imparts a unique combination of reactivity, solubility, and stability, making it a valuable and versatile synthetic intermediate.[1]

Its primary utility lies in its role as a precursor for constructing more complex heterocyclic systems. The exocyclic N-amino group serves as a potent nucleophile and a reactive handle for derivatization, most notably in the synthesis of novel rhodanine analogs which have been investigated as potential antitumor agents.[1][2] This guide provides a comprehensive overview of its physicochemical properties, a detailed and rationalized synthesis protocol, key applications with mechanistic insights, and essential safety and handling procedures for laboratory use.

Section 2: Physicochemical and Spectroscopic Profile

The physical and chemical properties of 1-amino-4-methylpyridinium iodide are dictated by its ionic nature and aromatic structure. It typically presents as a white to off-white crystalline solid and exhibits good solubility in water and other polar organic solvents.[1]

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 7583-92-8 | [1][3][4] |

| Molecular Formula | C₆H₉IN₂ | [1] |

| Molecular Weight | 236.05 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

Expected Spectroscopic Characteristics

While a comprehensive public database of spectra for this specific compound is limited, its structure allows for reliable prediction of its key spectroscopic signatures based on analogous compounds like 1-methylpyridinium iodide.[5]

-

¹H NMR (in D₂O or DMSO-d₆):

-

Aromatic Protons: Expect two distinct signals in the δ 8.0-9.0 ppm range, appearing as doublets. The protons ortho to the positively charged nitrogen (H2/H6) will be significantly downfield shifted due to the strong deshielding effect. The protons meta to the nitrogen (H3/H5) will appear slightly more upfield.

-

Methyl Protons (-CH₃): A sharp singlet at approximately δ 2.5-2.8 ppm.

-

Amino Protons (-NH₂): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration. This signal will readily exchange with D₂O.

-

-

¹³C NMR (in D₂O or DMSO-d₆):

-

Aromatic Carbons: Expect four signals in the aromatic region (δ 125-160 ppm). The C4 carbon bearing the methyl group will be significantly upfield compared to the other substituted carbon (C2/C6). The C2/C6 carbons adjacent to the nitrogen will be the most deshielded.

-

Methyl Carbon: A signal in the aliphatic region, typically around δ 20-25 ppm.

-

-

FT-IR (ATR):

-

N-H Stretch: A broad band in the 3200-3400 cm⁻¹ region corresponding to the amino group.

-

C=N and C=C Stretches: Sharp, strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyridinium ring.

-

C-H Bending: Signals in the 1400-1500 cm⁻¹ and 700-900 cm⁻¹ regions.

-

Section 3: Synthesis and Mechanistic Rationale

The synthesis of 1-amino-4-methylpyridinium iodide is most effectively achieved through the direct N-amination of 4-methylpyridine (also known as γ-picoline). This process adapts the well-established methodology for preparing the parent compound, 1-aminopyridinium iodide.[6]

Synthetic Workflow Diagram

The transformation involves the electrophilic amination of the pyridine nitrogen followed by salt formation.

Caption: Synthesis workflow for 1-amino-4-methylpyridinium iodide.

Detailed Experimental Protocol

This protocol is designed to be self-validating, including steps for purification and confirmation of the final product.

Materials:

-

4-Methylpyridine (γ-picoline), distilled (0.30 mol)

-

Hydroxylamine-O-sulfonic acid (HOSA) (0.10 mol)

-

Potassium carbonate (K₂CO₃) (0.10 mol)

-

Hydriodic acid (HI), 57% aqueous solution (0.10 mol)

-

Deionized water

-

Absolute ethanol

Procedure:

-

Amination Reaction: In a 500 mL round-bottom flask, dissolve hydroxylamine-O-sulfonic acid (0.10 mol) in 65 mL of cold deionized water. To this freshly prepared solution, add 4-methylpyridine (0.30 mol) with stirring.

-

Rationale: An excess of 4-methylpyridine is used both as a reactant and a base to drive the reaction forward and neutralize the acidic environment. HOSA is a convenient and potent electrophilic aminating agent.

-

-

Heating: Heat the reaction mixture on a steam bath to approximately 90°C for 20-30 minutes. The solution will become homogeneous.

-

Rationale: Thermal energy is required to overcome the activation energy for the nucleophilic attack of the pyridine nitrogen on the aminating agent.

-

-

Neutralization and Solvent Removal: Cool the mixture to room temperature with stirring. Carefully add potassium carbonate (0.10 mol) in small portions.

-

Rationale: K₂CO₃ neutralizes the sulfonic acid byproduct and deprotonates the initially formed pyridinium salt, yielding the free base required for the next step.

-

-

Workup: Remove the excess 4-methylpyridine and water using a rotary evaporator at 40-50°C. The residue will be a semi-solid. Treat the residue with 120 mL of absolute ethanol, stir vigorously to dissolve the organic components, and filter to remove inorganic salts (potassium sulfate).

-

Rationale: This step isolates the crude N-aminated product from inorganic byproducts. Ethanol is chosen for its ability to dissolve the product while leaving the salts behind.

-

-

Precipitation of Iodide Salt: Transfer the ethanolic filtrate to a flask and cool it in an ice-salt bath to below 0°C. While maintaining the low temperature and stirring, slowly add 57% hydriodic acid (0.10 mol). A precipitate will form immediately.

-

Rationale: The addition of strong acid protonates the N-amino group and provides the iodide counter-ion. The low temperature significantly reduces the solubility of the ionic product in ethanol, maximizing precipitation and yield.

-

-

Isolation and Purification: Keep the mixture at -20°C for 1-2 hours to complete precipitation. Collect the solid product by vacuum filtration and wash with a small amount of cold absolute ethanol. Recrystallize the crude solid from a minimal amount of hot absolute ethanol to yield pure, crystalline 1-amino-4-methylpyridinium iodide.

-

Rationale: Recrystallization is a critical purification step to remove any remaining impurities, yielding a product suitable for analytical characterization and further reaction.

-

Section 4: Core Applications and Reaction Chemistry

The synthetic value of 1-amino-4-methylpyridinium iodide stems from the reactivity of its N-amino group, which can act as a nucleophile or be transformed into a 1,3-dipole.

Intermediate for Potential Antitumor Agents

A primary application of this compound is as a building block for rhodanine-based therapeutics.[1][2] The N-amino group can be condensed with various electrophiles to construct complex molecular scaffolds. For example, reaction with an isothiocyanate followed by cyclization with an α-haloacetic acid derivative can lead to rhodanine analogs, which are investigated for their ability to inhibit specific cellular pathways involved in cancer progression.

General Reaction Scheme: Schiff Base Formation

A fundamental reaction showcasing the utility of the N-amino group is the formation of a Schiff base (an imine) upon reaction with an aldehyde or ketone. This reaction is often the first step in more complex synthetic sequences.

Caption: General scheme for Schiff base formation.

Protocol for Derivative Synthesis: N-(Benzylideneamino)-4-methylpyridinium iodide

This protocol demonstrates the straightforward reactivity of the amino group.

-

Dissolution: Dissolve 1-amino-4-methylpyridinium iodide (10 mmol) in 20 mL of ethanol in a 100 mL flask.

-

Addition of Aldehyde: Add benzaldehyde (10 mmol) to the solution with stirring. Add a catalytic amount (2-3 drops) of acetic acid.

-

Rationale: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the N-amino group.

-

-

Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

-

Rationale: Heating provides the necessary energy for the condensation and subsequent dehydration steps that form the stable imine C=N bond.

-

-

Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates directly. If not, the volume can be reduced under vacuum. Collect the solid by filtration, wash with cold ethanol, and dry. The structure can be confirmed by NMR and mass spectrometry.

Section 5: Safety, Handling, and Storage

Proper handling of 1-amino-4-methylpyridinium iodide is essential for laboratory safety. The following information is compiled from safety data for structurally related compounds.[7][8]

GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation.[7][8] |

| H319 | Causes serious eye irritation.[7][8] | |

| H335 | May cause respiratory irritation.[7][8] | |

| Precaution | P261 | Avoid breathing dust.[7] |

| P280 | Wear protective gloves/eye protection/face protection.[7] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][9]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[9]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Some related compounds are noted to be air or light sensitive, so storage under an inert atmosphere and in an amber vial is recommended.[9][10]

-

Incompatibilities: Keep away from strong oxidizing agents.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Section 6: Conclusion

1-amino-4-methylpyridinium iodide is a high-value synthetic intermediate with demonstrated utility, particularly in the field of medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its N-amino group make it an attractive starting material for generating molecular diversity. By understanding its properties, synthesis, and reaction chemistry as outlined in this guide, researchers can effectively and safely leverage this compound to advance their scientific objectives.

Section 7: References

-

Chemwatch. GHS SDS in English (European) 35944-2. (Note: For 2-amino-4-methylpyridine, providing hazard data for a similar core structure). [Link]

-

Gösl, R., & Meuwsen, A. 1-aminopyridinium iodide. Organic Syntheses, Coll. Vol. 5, p.43 (1973); Vol. 43, p.1 (1963). [Link]

-

SpectraBase. 1-Methyl-pyridinium iodide. [Link]

Sources

- 1. CAS 7583-92-8: Pyridinium, 1-amino-4-methyl-, iodide [cymitquimica.com]

- 2. iodide suppliers USA [americanchemicalsuppliers.com]

- 3. 1-Amino-4-methylpyridinium Iodide | 7583-92-8 [chemicalbook.com]

- 4. 1-Amino-4-methylpyridinium iodide 7583-92-8 [vsnchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Amino-4-methylpyridinium Iodide

This guide provides a comprehensive, research-grade overview of the synthesis and characterization of 1-amino-4-methylpyridinium iodide, a valuable heterocyclic compound.[1] It is intended for researchers, chemists, and professionals in drug development who require a detailed and practical understanding of this molecule's preparation and validation.

Compound Profile and Significance

1-Amino-4-methylpyridinium iodide is a quaternary ammonium salt derived from 4-methylpyridine (also known as γ-picoline).[1] Its structure features a positively charged pyridinium ring with an amino group attached to the nitrogen atom and a methyl group at the 4-position, balanced by an iodide counter-ion.[1] Such N-aminopyridinium salts are versatile synthetic intermediates in organic chemistry, serving as precursors for the construction of more complex molecular architectures, including those with potential biological activity.[1][2]

| Property | Value |

| IUPAC Name | 1-Amino-4-methylpyridinium iodide |

| CAS Number | 7583-92-8 |

| Molecular Formula | C₆H₉IN₂ |

| Molecular Weight | 236.05 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

Table 1: Key properties of 1-Amino-4-methylpyridinium Iodide.[1]

Synthesis Methodology: N-Amination of 4-Methylpyridine

The synthesis of 1-amino-4-methylpyridinium iodide is achieved through the electrophilic N-amination of 4-methylpyridine.[2] This method is a robust and widely adopted strategy for creating a nitrogen-nitrogen bond at the pyridine ring nitrogen.[2][3]

Principle and Mechanism

The core of the synthesis is the reaction between 4-methylpyridine and an electrophilic aminating agent. Hydroxylamine-O-sulfonic acid (HOSA) is the reagent of choice for this transformation due to its stability, commercial availability, and effectiveness in aminating nitrogen heterocycles.[3][4][5][6]

The reaction proceeds via a nucleophilic attack by the nitrogen atom of the 4-methylpyridine on the electrophilic nitrogen of HOSA.[3] This forms a 1-amino-4-methylpyridinium intermediate with a hydrogensulfate counter-ion. A subsequent salt metathesis (anion exchange) step using an iodide source, such as hydriodic acid or a soluble iodide salt, replaces the hydrogensulfate with iodide to yield the final product.

Experimental Protocol

This protocol is adapted from established procedures for the N-amination of pyridines.[7]

Reagents and Materials:

-

4-Methylpyridine (γ-picoline), distilled before use

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Potassium Carbonate (K₂CO₃)

-

Hydriodic Acid (HI, 57% in water)

-

Absolute Ethanol

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Ice bath and Dry Ice/Methanol bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve hydroxylamine-O-sulfonic acid (0.10 mol) in cold deionized water (approx. 65 mL). To this solution, add 4-methylpyridine (0.30 mol, excess).

-

N-Amination: Heat the mixture at approximately 90°C using a water bath for 20-30 minutes. The use of excess pyridine helps drive the reaction to completion.[7]

-

Neutralization and Solvent Removal: Cool the reaction mixture to room temperature with stirring. Carefully add potassium carbonate (0.10 mol) to neutralize the solution. Remove the water and excess pyridine using a rotary evaporator at 30–40°C.

-

Isolation of Intermediate: Treat the resulting residue with absolute ethanol (approx. 120 mL). The inorganic byproduct, potassium sulfate, is insoluble in ethanol and should be removed by filtration.

-

Anion Exchange: To the ethanolic filtrate, cautiously add 57% hydriodic acid (0.10 mol). This will precipitate the iodide salt.

-

Crystallization: Cool the solution to -20°C for at least one hour to maximize the crystallization of the product.[7] A bath of dry ice and methanol is effective for achieving this temperature.[7]

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold absolute ethanol to remove any residual impurities.

-

Drying: Recrystallize the crude product from absolute ethanol to obtain pure, nearly-white crystals of 1-amino-4-methylpyridinium iodide. Dry the final product under vacuum.

Safety and Handling

-

4-Methylpyridine: Flammable liquid and vapor.[8][9][10] Harmful if swallowed or inhaled, and toxic in contact with skin.[8][9][10] Causes skin and serious eye irritation.[8][9] Handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye protection.[8]

-

Hydroxylamine-O-sulfonic acid (HOSA): Corrosive solid that causes severe skin burns and eye damage.[11][12][13] Do not breathe dust.[12][14] Handle with extreme care, using full PPE. In case of contact, flush the affected area with copious amounts of water.[12]

-

Hydriodic Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle only in a chemical fume hood with appropriate acid-resistant gloves and eye/face protection.

Characterization and Data Analysis

Validation of the synthesized product's identity and purity is critical. The following techniques are standard for the characterization of 1-amino-4-methylpyridinium iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

Protocol: Prepare a sample by dissolving 5-10 mg of the product in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, and transfer to an NMR tube.

Expected Data Interpretation:

-

¹H NMR: The spectrum should show distinct signals corresponding to the different protons in the molecule. The aromatic protons on the pyridinium ring will appear in the downfield region (typically δ 7-9 ppm). The methyl group protons will appear as a singlet in the upfield region (δ ~2.5 ppm). The N-amino protons may be broad or exchange with the solvent, depending on the conditions.

-

¹³C NMR: The spectrum will show six distinct carbon signals. The aromatic carbons will be in the δ 120-160 ppm range, while the methyl carbon will be significantly upfield (δ ~20 ppm).

| Proton Assignment | Expected Chemical Shift (ppm, relative) | Multiplicity |

| Pyridinium H (ortho to N⁺) | Downfield (e.g., ~8.5) | Doublet |

| Pyridinium H (meta to N⁺) | Mid-aromatic (e.g., ~7.8) | Doublet |

| Methyl (-CH₃) | Upfield (e.g., ~2.5) | Singlet |

| Amino (-NH₂) | Variable, may be broad | Singlet |

Table 2: Predicted ¹H NMR spectral data for the 1-amino-4-methylpyridinium cation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule.

Protocol: Prepare a sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

Expected Data Interpretation:

-

N-H Stretch: Look for peaks in the 3100-3300 cm⁻¹ region, corresponding to the amino group.

-

C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

-

C=C and C=N Stretch: Strong absorptions in the 1400-1650 cm⁻¹ region are characteristic of the pyridinium ring.

-

N-N Stretch: A weaker band may be observed in the 1000-1200 cm⁻¹ region.

Melting Point Analysis

The melting point is a crucial indicator of purity. A sharp, well-defined melting range suggests a pure compound.

Protocol: Place a small amount of the dried, crystalline product into a capillary tube and determine the melting point using a calibrated apparatus.

Expected Result: The literature melting point for the related 1-aminopyridinium iodide is 160–162°C.[7] The 4-methyl derivative is expected to have a distinct but comparable melting point. A broad melting range would indicate the presence of impurities.

References

-

Hydroxylamine-O-sulfonic acid - Wikipedia. Available at: [Link]

-

SAFETY DATA SHEETS. Available at: [Link]

-

4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-89-4 MSDS - Loba Chemie. Available at: [Link]

-

Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition - Organic Syntheses Procedure. Available at: [Link]

-

1-aminopyridinium iodide - Organic Syntheses Procedure. Available at: [Link]

-

Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent - NTU > IRep. Available at: [Link]

-

4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis - PubMed. Available at: [Link]

- US20100111807A1 - Process for preparing crystalline hydroxylamine-o-sulfonic acid - Google Patents.

-

Synthesis of heterocyclic hydroxylamine‐o‐sulfonates using HOSA. - ResearchGate. Available at: [Link]

-

1-(4-Methylbenzylideneamino)pyridinium iodide - PMC - NIH. Available at: [Link]

-

1-Methyl-pyridinium iodide - SpectraBase. Available at: [Link]

-

4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis - ChemistryViews. Available at: [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]

-

N-Amino Pyridinium Salts in Organic Synthesis - PMC - PubMed Central. Available at: [Link]

Sources

- 1. CAS 7583-92-8: Pyridinium, 1-amino-4-methyl-, iodide [cymitquimica.com]

- 2. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 4. Page loading... [wap.guidechem.com]

- 5. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. lobachemie.com [lobachemie.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. cloudfront.zoro.com [cloudfront.zoro.com]

- 13. zycz.cato-chem.com [zycz.cato-chem.com]

- 14. Page loading... [wap.guidechem.com]

A Senior Application Scientist's Guide to Pyridinium, 1-amino-4-methyl-, iodide: A Versatile Intermediate in Modern Synthesis

Foreword: Unlocking Heterocyclic Complexity

In the landscape of synthetic organic chemistry, the quest for efficient and modular routes to complex nitrogen-containing heterocycles is perpetual. These scaffolds form the core of countless pharmaceuticals, agrochemicals, and materials. Among the reagents that have gained significant traction for this purpose are N-aminopyridinium salts. This guide provides an in-depth technical overview of a particularly useful derivative, Pyridinium, 1-amino-4-methyl-, iodide (CAS 7583-92-8), focusing on its role as a pivotal synthetic intermediate. We will move beyond simple procedural descriptions to explore the underlying principles of its reactivity, offering field-proven insights into its application, particularly in the construction of pharmaceutically relevant fused-ring systems.

Core Compound Profile: Physicochemical and Structural Attributes

Pyridinium, 1-amino-4-methyl-, iodide is a quaternary ammonium salt that serves as a stable, crystalline precursor for highly reactive intermediates.[1] Its ionic nature dictates its physical properties, making it a manageable solid for laboratory use.

The true synthetic potential of this molecule lies not in the salt itself, but in its ability to act as a masked 1,3-dipole. The exocyclic N-amino group is the key to its reactivity. The electron-withdrawing nature of the pyridinium ring acidifies the N-H protons, allowing for facile deprotonation by a mild base. This in situ generation of the corresponding N-aminopyridinium ylide is the gateway to its rich cycloaddition chemistry.

Table 1: Physicochemical Properties of 1-Amino-4-methylpyridinium Iodide

| Property | Value | Source |

| CAS Number | 7583-92-8 | [1][2] |

| Molecular Formula | C₆H₉IN₂ | [1] |

| Molecular Weight | 236.05 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water and polar organic solvents (e.g., Methanol, DMF) | [1] |

Synthesis of the Intermediate: A Foundational Protocol

The most direct and common method for preparing N-aminopyridinium salts is through the electrophilic amination of the parent pyridine.[3] The synthesis of 1-amino-4-methylpyridinium iodide follows this established pathway, typically using hydroxylamine-O-sulfonic acid as the aminating agent.

The causality behind this choice of reagent is its ability to deliver an electrophilic "NH₂⁺" equivalent to the nucleophilic pyridine nitrogen. The subsequent introduction of hydriodic acid provides the iodide counter-ion, which facilitates the isolation of a stable, crystalline product.[4]

Caption: General workflow for the synthesis of 1-amino-4-methylpyridinium iodide.

Detailed Laboratory Protocol: Synthesis of 1-Amino-4-methylpyridinium Iodide

This protocol is adapted from the robust procedure for the parent 1-aminopyridinium iodide and is considered a self-validating system due to its high-yielding and reproducible nature.[4]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, prepare a fresh solution of hydroxylamine-O-sulfonic acid (1.0 eq) in cold water.

-

N-Amination: To this solution, add 4-methylpyridine (γ-picoline) (3.0 eq) dropwise. The excess pyridine acts as both reactant and base. Heat the mixture on a steam bath (approx. 90 °C) for 20-30 minutes.

-

Quenching and Solvent Removal: Cool the reaction mixture to room temperature and add potassium carbonate (1.0 eq) to neutralize the solution. Remove water and excess pyridine under reduced pressure using a rotary evaporator (30–40 °C).

-

Extraction: Treat the solid residue with absolute ethanol (e.g., 120 mL for a 0.1 mole scale reaction) and stir vigorously. The desired N-aminopyridinium salt dissolves in ethanol, while the inorganic byproduct (potassium sulfate) precipitates.

-

Isolation and Precipitation: Filter the mixture to remove the insoluble potassium sulfate. To the clear ethanolic filtrate, slowly add 57% hydriodic acid (1.0 eq) while cooling in an ice bath.

-

Crystallization and Purification: The product, 1-amino-4-methylpyridinium iodide, will precipitate as a solid. For optimal purity, store the solution at low temperature (e.g., -20 °C) for at least one hour to maximize crystallization.[4] Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from absolute ethanol can be performed if necessary to yield near-white crystals.

The Core Application: A Gateway to Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition

The primary utility of 1-amino-4-methylpyridinium iodide is its role as a precursor to N-aminopyridinium ylides for [3+2] cycloaddition reactions.[5][6] This transformation is a powerful method for constructing the pyrazolo[1,5-a]pyridine scaffold, a privileged core in medicinal chemistry.

Mechanism:

-

Ylide Formation: In the presence of a base (e.g., K₂CO₃, Et₃N), the pyridinium salt is deprotonated at the amino group to form the N-aminopyridinium ylide. This species is a classic 1,3-dipole.

-

Cycloaddition: The ylide reacts with a dipolarophile, typically an electron-deficient alkyne or alkene, in a concerted or stepwise [3+2] cycloaddition.[7][8]

-

Aromatization: The resulting dihydropyrazolo[1,5-a]pyridine intermediate readily undergoes oxidative aromatization, often spontaneously in the presence of air, to yield the stable pyrazolo[1,5-a]pyridine product.[9]

This dual reactivity, where the N-aminopyridinium salt serves as both a 1,3-dipole and a nitrogen source, makes it an exceptionally efficient building block.[5]

Caption: Mechanistic pathway of [3+2] cycloaddition using N-aminopyridinium ylides.

Protocol Example: Synthesis of a Substituted Pyrazolo[1,5-a]pyridine

This protocol demonstrates a typical application of the title compound in a metal-free oxidative [3+2] cycloaddition.[10]

-

Materials & Reagents:

-

1-Amino-4-methylpyridinium iodide (1.0 eq)

-

α,β-Unsaturated carbonyl compound (e.g., chalcone) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

N,N-Dimethylformamide (DMF) as solvent

-

-

Equipment:

-

Schlenk flask or sealed vial

-

Magnetic stirrer and hotplate

-

Standard glassware for aqueous work-up and column chromatography

-

-

Procedure:

-

To a clean, dry Schlenk flask, add 1-amino-4-methylpyridinium iodide, the α,β-unsaturated carbonyl compound, and potassium carbonate.

-

Add anhydrous DMF and seal the flask.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is typically conducted under an air atmosphere to facilitate the final oxidation step.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure pyrazolo[1,5-a]pyridine product.

-

Expanding the Synthetic Horizon: Bifunctional Reactivity

Recent research has highlighted the bifunctional nature of N-aminopyridinium salts, extending their utility beyond cycloadditions.[3][11] They combine N-centered nucleophilicity with a reducible N-N bond, which imparts a latent electrophilic or radical character.[11] This dualism allows these reagents to serve as versatile ammonia surrogates or aminating agents in a variety of transformations, including:

-

Metal-Catalyzed Aminations: They can participate in palladium, copper, or gold-catalyzed reactions to form complex amines and heterocycles.[3]

-

Photoredox Chemistry: The N-N bond can be cleaved under photoredox conditions to generate nitrogen-centered radicals for C-N bond formation.[3]

-

Self-Limiting Alkylation: N-aryl-N-aminopyridinium salts can be used for the selective mono-alkylation to produce secondary amines, overcoming the classic problem of overalkylation.[12][13]

This emerging area of research positions 1-amino-4-methylpyridinium iodide and its derivatives not just as precursors for ylides, but as multifaceted reagents with broad potential for innovation in C-N bond-forming methodologies.[3]

Safety and Handling

As with all laboratory chemicals, proper handling of Pyridinium, 1-amino-4-methyl-, iodide is essential.

-

General Hazards: It is a quaternary ammonium salt. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

Conclusion

Pyridinium, 1-amino-4-methyl-, iodide is far more than a simple salt; it is a robust and versatile synthetic intermediate that provides a reliable entry point to highly reactive N-aminopyridinium ylides. Its primary application in [3+2] cycloaddition reactions offers an elegant and efficient strategy for the synthesis of the valuable pyrazolo[1,5-a]pyridine core. Furthermore, a growing body of research underscores its potential in a wider range of transformations by leveraging its unique bifunctional reactivity. For researchers and drug development professionals, mastering the chemistry of this intermediate opens a direct and modular pathway to novel heterocyclic structures of significant biological and material interest.

References

-

Title: N-Amino Pyridinium Salts in Organic Synthesis Source: PubMed Central (PMC) URL: [Link]

-

Title: General pathway of [3+2]‐cycloaddition of pyridinium ylide. Source: ResearchGate URL: [Link]

-

Title: N-Amino pyridinium salts in organic synthesis Source: Royal Society of Chemistry (RSC) Publishing URL: [Link]

-

Title: One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source Source: Royal Society of Chemistry (RSC) Publishing URL: [Link]

-

Title: Cycloaddition reactions of pyridinium and related azomethine ylides Source: American Chemical Society Publications URL: [Link]

-

Title: Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction Source: PubMed URL: [Link]

-

Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines Source: PubMed Central (PMC) URL: [Link]

-

Title: Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis of pyrazolo[1,5-a]pyridines Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of Secondary Amines via Self-Limiting Alkylation Source: Organic Letters URL: [Link]

-

Title: Synthesis of Secondary Amines via Self-Limiting Alkylation Source: PubMed Central (PMC) URL: [Link]

-

Title: 1-aminopyridinium iodide Source: Organic Syntheses URL: [Link]

Sources

- 1. CAS 7583-92-8: Pyridinium, 1-amino-4-methyl-, iodide [cymitquimica.com]

- 2. 1-Amino-4-methylpyridinium iodide 7583-92-8 [vsnchem.com]

- 3. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the Pyridinium Ylide--Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 11. N-Amino pyridinium salts in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Amino-4-methylpyridinium Iodide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-amino-4-methylpyridinium iodide, a heterocyclic organic salt with significant potential in synthetic chemistry and drug development. While specific experimental data for this particular compound is not extensively available in public literature, this guide synthesizes information from closely related analogs and foundational chemical principles to offer a robust profile. We will delve into its synthesis, structural characteristics, spectroscopic and thermal properties, and its notable reactivity as a precursor for various functionalized molecules. A significant focus is placed on its application as a synthetic intermediate, particularly in the generation of rhodanine derivatives with potential antitumor activities, a key area of interest for medicinal chemists. This document aims to be a valuable resource for researchers looking to explore the utility of 1-amino-4-methylpyridinium iodide in their scientific endeavors.

Introduction: The Significance of N-Aminopyridinium Salts

N-aminopyridinium salts are a class of quaternary ammonium compounds characterized by a positively charged pyridinium ring with a nitrogen atom directly attached to the ring nitrogen. This unique structural motif imparts a rich and versatile chemistry, making them valuable reagents in organic synthesis. Their reactivity can be broadly categorized into two main pathways: functioning as aminating agents or serving as precursors to N-centered radicals. This dual reactivity opens up a wide array of possibilities for the construction of complex nitrogen-containing molecules, which are ubiquitous in pharmaceuticals and other biologically active compounds.

1-Amino-4-methylpyridinium iodide, the subject of this guide, is a member of this family with a methyl group at the 4-position of the pyridine ring. This substitution can influence its electronic properties, solubility, and reactivity, making it a tailored building block for specific synthetic targets.

Synthesis and Structural Elucidation

While a specific, detailed synthesis protocol for 1-amino-4-methylpyridinium iodide is not readily found in peer-reviewed literature, a plausible and efficient synthetic route can be extrapolated from the well-established methods for preparing other N-aminopyridinium salts. The most common approach involves the N-amination of the corresponding pyridine derivative.

Proposed Synthesis Workflow

The synthesis of 1-amino-4-methylpyridinium iodide can be envisioned as a two-step process starting from 4-methylpyridine (also known as γ-picoline).

Caption: Proposed synthetic workflow for 1-amino-4-methylpyridinium iodide.

Experimental Protocol (Adapted from General Procedures)

Materials:

-

4-Methylpyridine (γ-picoline)

-

Hydroxylamine-O-sulfonic acid

-

Potassium carbonate

-

Ethanol

-

Hydriodic acid (57%)

-

Dry ice

-

Methanol

Procedure:

-

N-Amination: In a round-bottom flask, dissolve hydroxylamine-O-sulfonic acid in cold water. To this solution, add an excess of 4-methylpyridine.

-

Heat the mixture gently (e.g., on a steam bath at approximately 90°C) for a short period (e.g., 20-30 minutes).

-

Cool the reaction mixture to room temperature and add potassium carbonate to neutralize the solution.

-

Remove water and excess 4-methylpyridine under reduced pressure using a rotary evaporator.

-

Treat the residue with ethanol and filter to remove any inorganic salts.

-

Anion Exchange: To the ethanolic filtrate, add hydriodic acid (57%) dropwise at a low temperature (e.g., -20°C, using a dry ice/methanol bath).

-

Allow the product to crystallize at low temperature for at least one hour.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from absolute ethanol to obtain purified 1-amino-4-methylpyridinium iodide as a crystalline solid.

Physicochemical Properties

Direct experimental data for 1-amino-4-methylpyridinium iodide is scarce. The following table summarizes its known identifiers and predicted or inferred properties based on data from analogous compounds.

| Property | Value/Description | Source/Basis for Prediction |

| CAS Number | 7583-92-8 | Chemical Abstracts Service |

| Molecular Formula | C₆H₉IN₂ | |

| Molecular Weight | 236.05 g/mol | |

| Appearance | White to off-white crystalline solid | General description for pyridinium salts |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol, DMSO) | Inferred from the ionic nature of the compound |

| Melting Point | Not reported. Expected to be in the range of 150-180°C. | Based on the melting point of 1-aminopyridinium iodide (160-162°C) |

Spectroscopic Characterization (Predicted)

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridinium ring, the methyl group protons, and the protons of the amino group. The aromatic protons will likely appear as doublets in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effect of the positively charged nitrogen. The methyl group protons should appear as a singlet in the upfield region (δ 2.0-3.0 ppm). The amino group protons may appear as a broad singlet, and its chemical shift could be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyridinium ring carbons, with the carbons adjacent to the nitrogen being the most deshielded. The methyl carbon will resonate at a higher field.

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum of 1-amino-4-methylpyridinium iodide is expected to exhibit characteristic absorption bands for the pyridinium ring vibrations, C-H stretching and bending, and N-H stretching of the amino group.

3.1.3. UV-Vis Spectroscopy

Pyridinium salts typically exhibit absorption bands in the UV region. The electronic transitions are generally of the π → π* type within the aromatic ring. The position of the absorption maximum (λmax) can be influenced by the solvent polarity.

Thermal Analysis (Predicted)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide insights into the thermal stability of the compound. It is expected to be stable at ambient temperatures. The TGA curve would likely show a decomposition profile at elevated temperatures, while the DSC thermogram would indicate the melting point.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 1-amino-4-methylpyridinium iodide is largely dictated by the N-amino group and the pyridinium ring.

Formation of N-Ylides and Subsequent Reactions

In the presence of a base, 1-amino-4-methylpyridinium iodide can be deprotonated at the exocyclic amino group to form a highly reactive N-iminopyridinium ylide. This ylide is a 1,3-dipole and can participate in various cycloaddition reactions, providing access to a range of heterocyclic systems.

Caption: Formation and reactivity of the N-iminopyridinium ylide intermediate.

Precursor to N-Centered Radicals

N-aminopyridinium salts can undergo single-electron reduction to generate N-centered radicals. This process can be initiated photochemically or through the use of a suitable reducing agent. These amidyl radicals are valuable intermediates for C-H amination reactions, enabling the direct introduction of nitrogen-containing functional groups into organic molecules.

Applications in Drug Development: A Gateway to Bioactive Molecules

The synthetic versatility of 1-amino-4-methylpyridinium iodide makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

Synthesis of Rhodanine Derivatives as Potential Antitumor Agents

A key application of 1-amino-4-methylpyridinium iodide is in the synthesis of rhodanine derivatives. Rhodanine and its analogs are a well-known class of heterocyclic compounds that have been extensively studied for their wide range of biological activities, including anticancer properties.

While the full experimental details from the primary literature are not accessible, it has been reported that 1-amino-4-methylpyridinium iodide is a useful synthetic intermediate for preparing new rhodanine analogs as potential antitumor agents.[1] The general synthetic strategy likely involves the reaction of the N-aminopyridinium salt with a suitable rhodanine precursor.

The resulting rhodanine derivatives have shown promise in inhibiting the proliferation of various cancer cell lines. Studies on similar rhodanine-based compounds have demonstrated their potential to act on various cellular targets, including protein tyrosine kinases and other enzymes involved in cancer progression.

General Workflow for the Synthesis of Bioactive Molecules

The following workflow illustrates the general utility of 1-amino-4-methylpyridinium iodide in the synthesis of diverse molecular scaffolds relevant to drug discovery.

Caption: General workflow for the application of 1-amino-4-methylpyridinium iodide in the synthesis of bioactive molecules.

Conclusion

1-Amino-4-methylpyridinium iodide is a promising, yet under-characterized, synthetic intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its versatile reactivity, allowing for its use as both an aminating agent and a precursor to N-centered radicals, provides access to a wide variety of nitrogen-containing compounds. The demonstrated utility of this compound in the synthesis of rhodanine derivatives with potential antitumor activity highlights its relevance to drug discovery and development. Further detailed experimental studies on its physicochemical properties and reactivity are warranted to fully unlock its potential as a valuable tool for chemists in both academic and industrial research. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- Li, Y., Wang, L., Yang, B., & Li, Y. (2012). A new series of rhodanine derivatives as potential antitumor agents. Chinese Chemical Letters, 23(4), 415-418.

Sources

An In-Depth Technical Guide to the Solubility of 1-amino-4-methylpyridinium iodide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-amino-4-methylpyridinium iodide, a compound of interest in synthetic chemistry and drug development. In the absence of extensive published quantitative solubility data, this document focuses on the fundamental principles governing its dissolution in organic solvents. It further provides a detailed, field-proven experimental protocol for the accurate determination of its solubility. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of polar, ionic compounds in various organic media.

Introduction: The Significance of 1-amino-4-methylpyridinium iodide

1-amino-4-methylpyridinium iodide, with the CAS number 7583-92-8, is a quaternary ammonium salt characterized by a pyridinium core structure. Its molecular formula is C₆H₉IN₂ and it has a molecular weight of 236.05 g/mol . This compound typically presents as a white to off-white crystalline solid. Its utility as a synthetic intermediate, particularly in the preparation of novel rhodanine analogs with potential antitumor activity, underscores its importance in the field of medicinal chemistry.

The solubility of 1-amino-4-methylpyridinium iodide is a critical physicochemical parameter that dictates its application in various chemical processes. For drug development professionals, understanding and quantifying the solubility of this compound in different organic solvents is paramount for several reasons:

-

Reaction Medium Selection: The choice of solvent is crucial for optimizing reaction kinetics, yield, and purity of products in synthetic chemistry.

-

Purification and Crystallization: Solubility data is essential for developing effective purification strategies, such as recrystallization, to obtain high-purity material.

-

Formulation Development: In the pharmaceutical industry, solubility in various excipients and solvent systems is a key factor in designing effective drug delivery systems.

-

Analytical Method Development: The choice of solvent is critical for preparing solutions for various analytical techniques, such as chromatography and spectroscopy.

This guide will delve into the theoretical underpinnings of the solubility of this ionic compound and provide a practical, step-by-step methodology for its empirical determination.

Theoretical Framework: Principles of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like".[1][2][3] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For an ionic compound like 1-amino-4-methylpyridinium iodide to dissolve in an organic solvent, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the lattice energy of the crystalline solid (solute-solute interactions) and the cohesive forces of the solvent (solvent-solvent interactions).[2][3]

The key interactions at play in the dissolution of 1-amino-4-methylpyridinium iodide are:

-

Ion-Dipole Interactions: The positively charged pyridinium cation and the negatively charged iodide anion can interact favorably with the partial positive and negative charges of polar solvent molecules.

-

Hydrogen Bonding: The amino group (-NH₂) on the pyridinium ring is a hydrogen bond donor, capable of forming strong hydrogen bonds with solvents that are hydrogen bond acceptors (e.g., those containing oxygen or nitrogen atoms).[4][5]

-

Van der Waals Forces: These weaker forces, including London dispersion forces, are present in all molecular interactions but are less significant for the solubility of ionic compounds in polar solvents.

The interplay of these forces, along with the physicochemical properties of the organic solvent, will determine the extent to which 1-amino-4-methylpyridinium iodide dissolves.

The Role of Solvent Properties

The choice of an organic solvent has a profound impact on the solubility of 1-amino-4-methylpyridinium iodide. The following solvent properties are particularly influential:

-

Polarity: Polar solvents, characterized by a high dielectric constant and a significant dipole moment, are generally better at solvating ions.[6] The high dielectric constant of a solvent reduces the electrostatic attraction between the cation and anion of the solute, facilitating their separation and dissolution.

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond acceptors will interact strongly with the hydrogen-donating amino group of the solute, promoting solubility.[4][5][7] Protic solvents, which can also act as hydrogen bond donors, can further solvate the iodide anion.

-

Molecular Size and Shape: The steric hindrance of the solvent molecules can affect their ability to effectively surround and stabilize the solute ions.

The following diagram illustrates the key solute-solvent interactions that promote the dissolution of 1-amino-4-methylpyridinium iodide in a polar, protic solvent like methanol.

Caption: Solute-Solvent Interactions

Physicochemical Properties of Common Organic Solvents

To aid in the selection of appropriate solvents for solubility studies and other applications, the following table summarizes key physicochemical properties of a range of common organic solvents.

| Solvent | Molecular Formula | Dielectric Constant (at 20°C) | Polarity Index (P') | Hydrogen Bond Donor/Acceptor |

| Protic Solvents | ||||

| Water | H₂O | 80.1 | 10.2 | Donor & Acceptor |

| Methanol | CH₃OH | 32.7 | 5.1 | Donor & Acceptor |

| Ethanol | C₂H₅OH | 24.5 | 4.3 | Donor & Acceptor |

| n-Propanol | C₃H₇OH | 20.1 | 4.0 | Donor & Acceptor |

| Isopropanol | C₃H₇OH | 19.9 | 3.9 | Donor & Acceptor |

| Aprotic Polar Solvents | ||||

| Acetonitrile | CH₃CN | 37.5 | 5.8 | Acceptor |

| Dimethylformamide (DMF) | (CH₃)₂NCHO | 36.7 | 6.4 | Acceptor |

| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 7.2 | Acceptor |

| Acetone | CH₃COCH₃ | 20.7 | 5.1 | Acceptor |

| Aprotic Nonpolar Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | 3.1 | Neither |

| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | 4.0 | Acceptor |

| Toluene | C₇H₈ | 2.4 | 2.4 | Neither |

| Hexane | C₆H₁₄ | 1.9 | 0.1 | Neither |

Data compiled from various sources.[8][9][10][11][12][13]

Based on the principles outlined in Section 2, 1-amino-4-methylpyridinium iodide is expected to exhibit higher solubility in polar protic and aprotic solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile) and significantly lower solubility in nonpolar solvents (e.g., toluene, hexane).

Experimental Protocol for Solubility Determination

Given the lack of readily available quantitative solubility data for 1-amino-4-methylpyridinium iodide, this section provides a detailed and robust experimental protocol based on the isothermal saturation method.[14] This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute in that solution. This protocol adheres to the principles outlined in guidelines for good practices in solubility measurements.[15]

Materials and Equipment

-

1-amino-4-methylpyridinium iodide (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath with temperature control (± 0.1 °C)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, solvent-dependent)

-

Volumetric flasks and pipettes

-

UV/Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Drying oven

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the solubility of 1-amino-4-methylpyridinium iodide.

Caption: Experimental Workflow for Solubility Determination

Step-by-Step Methodology

4.3.1. Preparation of Saturated Solutions

-

Accurately weigh an excess amount of 1-amino-4-methylpyridinium iodide into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[16][17]

4.3.2. Sample Analysis

The concentration of the saturated solution can be determined using various analytical techniques. UV/Vis spectroscopy is a common and straightforward method if the compound has a suitable chromophore.

Using UV/Vis Spectroscopy:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of 1-amino-4-methylpyridinium iodide of known concentration in the solvent of interest.

-

Perform a series of serial dilutions to create a set of standard solutions with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.[18]

-

-

Analysis of the Saturated Solution:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of 1-amino-4-methylpyridinium iodide in that solvent at the specified temperature.

-

Using Gravimetric Analysis (Alternative Method):

For solvents in which UV/Vis analysis is not feasible, or as a confirmatory method, gravimetric analysis can be employed.[6][8][9][11][19]

-

After equilibration, filter a known volume of the saturated solution.

-

Transfer the filtered solution to a pre-weighed, dry container.

-

Carefully evaporate the solvent under reduced pressure or in a drying oven at a temperature below the decomposition point of the solute.

-

Once all the solvent has been removed, weigh the container with the dried residue.

-

The mass of the dissolved solute is the final weight minus the initial weight of the container.

-

Calculate the solubility in terms of mass per volume of solvent (e.g., g/100 mL).

Data Reporting and Interpretation

Solubility data should be reported in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), and the temperature at which the measurement was conducted must be specified. It is recommended to perform each measurement in triplicate to ensure reproducibility and report the average value with the standard deviation.

The obtained solubility data can then be correlated with the physicochemical properties of the solvents to gain a deeper understanding of the structure-solubility relationship for 1-amino-4-methylpyridinium iodide.

Conclusion

While specific quantitative solubility data for 1-amino-4-methylpyridinium iodide in a wide array of organic solvents is not extensively documented in publicly available literature, a thorough understanding of the principles of solubility allows for rational solvent selection. The ionic nature and hydrogen bonding capabilities of this compound suggest a preference for polar protic and aprotic solvents.

For researchers and drug development professionals requiring precise solubility values, the isothermal saturation method detailed in this guide provides a robust and reliable approach. By following this protocol, accurate and reproducible solubility data can be generated, which is invaluable for optimizing synthetic procedures, developing purification strategies, and advancing the formulation of new chemical entities. This guide serves as a foundational resource for the practical application and theoretical understanding of the solubility of 1-amino-4-methylpyridinium iodide.

References

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Spange, S., & Weiß, N. (2023). Empirical Hydrogen Bonding Donor (HBD)

- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?.

- Scribd. Common Organic Solvents: Table of Properties.

- Fiveable. Solute-Solvent Interactions Definition.

- National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review.

- Pharmaguideline. Solubility Expressions and Mechanisms of Solute Solvent Interactions.

- Chemistry LibreTexts. (2022, July 11). 2.3: Organic Functional Groups- H-bond donors and H-bond acceptors.

- European Medicines Agency. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.

- Wired Chemist. Gravimetric Analysis.

- Fisher Scientific.

- TCI Chemicals. Organic Solvents.

- Burdick & Jackson. Polarity Index.

- MasterControl. ICH Q6 Guidelines.

- Wikipedia. Gravimetric analysis.

- European Medicines Agency. ICH Q6B: Test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.

- ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?.

- Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry.

- Indonesian Journal of Science & Technology. (2023).

- ResearchGate. Different types of H-bond donor and acceptor site present in an alcohol....

- PASCO scientific. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds.

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

- ResearchGate. (2017, February 8). (PDF) 1,4-Dimethylpyridinium iodide.

- ResearchGate. a)

- Organic Syntheses. Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition.

- Wikipedia. Ultraviolet–visible spectroscopy.

- Chemistry LibreTexts. (2023, January 29). Solubility Rules.

- Sigma-Aldrich. Solubility Rules for Ionic Compounds.

- Chemistry Steps. Solubility of Organic Compounds.

- National Institutes of Health. (2022).

- ResearchGate. (2025, August 8). Solubility determination and thermodynamic functions of 2-chlorophenothiazine in nine organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions.

- PubMed. (2023, December 8).

- ACS Publications. (2019, February 14).

- Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- MDPI. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Student Question : Explain the types of solvent-solute interactions and how they affect solubility. | Chemistry | QuickTakes [quicktakes.io]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. fiveable.me [fiveable.me]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

- 10. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 11. Gravimetric Analysis [wiredchemist.com]

- 12. rootspress.org [rootspress.org]

- 13. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - ECA Academy [gmp-compliance.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 19. Gravimetric analysis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Molecular Structure and Properties of 1-Amino-4-methylpyridinium Iodide

This guide provides a comprehensive technical overview of 1-amino-4-methylpyridinium iodide, a quaternary ammonium compound of significant interest in synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, and analytical validation, underpinned by established scientific principles and methodologies.

Introduction: The Significance of 1-Amino-4-methylpyridinium Iodide

1-Amino-4-methylpyridinium iodide, identified by its CAS number 7583-92-8, is a heterocyclic organic salt that has garnered attention as a versatile synthetic intermediate.[1] Its structure, featuring a positively charged pyridinium ring with a nucleophilic exocyclic amino group, makes it a valuable building block in the construction of more complex molecular architectures. Notably, it has been utilized in the synthesis of novel rhodanine analogs being investigated as potential antitumor agents.[1] The inherent reactivity of the N-amino pyridinium scaffold, coupled with the influence of the methyl group and the iodide counter-ion, dictates its chemical behavior and potential applications. This guide will elucidate the fundamental molecular aspects of this compound, providing a robust knowledge base for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The molecular formula of 1-amino-4-methylpyridinium iodide is C₆H₉IN₂ with a molecular weight of 236.05 g/mol .[1] The core of the molecule is a 4-methylpyridine ring where the nitrogen atom is quaternized by an amino group. This arrangement results in a cationic pyridinium ring with the positive charge delocalized across the aromatic system. The iodide anion (I⁻) balances this positive charge.

Key Structural Features:

-

Quaternary Pyridinium Nitrogen: The nitrogen atom of the pyridine ring is sp² hybridized and bears a formal positive charge, contributing to the aromaticity and electrophilicity of the ring.

-

Exocyclic N-Amino Group: The amino group attached to the pyridinium nitrogen is a key functional feature, imparting nucleophilic character and providing a site for further chemical modification.

-

4-Methyl Group: The electron-donating methyl group at the 4-position (para to the ring nitrogen) influences the electron density distribution within the pyridinium ring, subtly modulating its reactivity.

-

Iodide Counter-ion: The iodide anion is a large, soft, and weakly coordinating anion. Its presence influences the compound's solubility and can play a role in its reactivity in certain contexts.[1]

The overall structure is that of a salt, which is typically a white to off-white crystalline solid.[1] Its ionic nature confers solubility in water and other polar organic solvents.[1]

Visualizing the Molecular Structure

The following diagram illustrates the chemical structure of 1-amino-4-methylpyridinium iodide.

Caption: Molecular structure of 1-amino-4-methylpyridinium iodide.

Predicted Physicochemical Properties

A summary of key physicochemical properties is presented in the table below.

| Property | Value | Source/Comment |

| CAS Number | 7583-92-8 | [1] |

| Molecular Formula | C₆H₉IN₂ | [1] |

| Molecular Weight | 236.05 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water and polar organic solvents | Due to its ionic nature.[1] |

Synthesis of 1-Amino-4-methylpyridinium Iodide